ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25FN4O6S2 and its molecular weight is 572.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactions of pyridazine derivatives have been explored, showcasing the versatility of these compounds in creating a range of heterocyclic compounds. For instance, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and similar derivatives undergo reactions to form complex structures like pyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-ones, indicating the potential for developing diverse molecular frameworks (Deeb, A., Bayoumy, B., Yasine, F., & Fikry, R., 1992).
Another study focused on the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate. This research highlights the fluorescent properties and potential use of these molecules as fluorophores or in biological applications (Wu, Y.-C., Chen, Y.-J., Li, H.-j., Zou, X.-m., Hu, F.-z., & Yang, H.-z., 2006).
Synthesis and reactions of new heterocyclic compounds related to pyrrolylthieno[2,3-d]pyrimidines and dipyrimidines have been documented, showcasing the potential for creating novel compounds with varying biological activities (Moneam, M. I. A., 2005).
Research on benzamide-based 5-aminopyrazoles and their derivatives suggests their promising antiavian influenza virus activity. This illustrates the potential therapeutic applications of similar compounds in treating viral infections (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O6S2/c1-4-30(5-2)39(35,36)19-13-7-16(8-14-19)23(32)28-24-21-20(15-38-24)22(26(34)37-6-3)29-31(25(21)33)18-11-9-17(27)10-12-18/h7-15H,4-6H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYYBWORACZBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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